A Technical Guide to JF526-Taxol (TFA): A Fluorogenic Probe for Microtubule Dynamics
A Technical Guide to JF526-Taxol (TFA): A Fluorogenic Probe for Microtubule Dynamics
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the novel fluorescent probe, JF526-Taxol (TFA). This document details its composition, mechanism of action, and applications in cellular imaging, supported by quantitative data, experimental protocols, and visual diagrams.
Introduction to JF526-Taxol (TFA)
JF526-Taxol (TFA) is a specialized fluorescent probe designed for the direct imaging of the microtubule cytoskeleton in living cells.[1] It is a conjugate molecule composed of three key components:
-
Janelia Fluor 526 (JF526): A bright, photostable, and cell-permeable fluorogenic dye. Its fluorescence is environmentally sensitive, exhibiting a significant increase in quantum yield upon binding to its target, which enables no-wash imaging with a high signal-to-noise ratio.[1][2][3]
-
Taxol (Paclitaxel): A well-established anti-cancer therapeutic and a powerful microtubule-stabilizing agent. It binds specifically to the β-tubulin subunit of microtubules, promoting and stabilizing their polymerization.[4]
-
Trifluoroacetate (TFA): A counterion associated with the molecule, often resulting from the purification process using trifluoroacetic acid.[5]
The conjugation of JF526 to Taxol creates a powerful tool for visualizing microtubule dynamics in real-time within living cells.
Mechanism of Action
The mechanism of action of JF526-Taxol is twofold, combining the pharmacological activity of Taxol with the fluorogenic properties of JF526.
Microtubule Stabilization by the Taxol Moiety
The Taxol component of the probe is responsible for its specific targeting to microtubules. Taxol binds to the β-tubulin subunit within the microtubule polymer.[4] This binding event has several key consequences:
-
Promotion of Tubulin Assembly: Taxol enhances the rate and extent of microtubule polymerization.[6][7]
-
Stabilization of Microtubules: It prevents the depolymerization of microtubules, making them resistant to disassembly by factors such as cold or calcium ions.[6][7]
-
Cell Cycle Arrest: The stabilization of microtubules disrupts the dynamic instability required for the formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[8][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the primary mechanism behind Taxol's anti-cancer effects.[8][9]
The signaling pathway for Taxol-induced apoptosis is multifaceted, involving the modulation of Bcl-2 family proteins. Taxol can activate pro-apoptotic proteins like BAX and BAK, and inhibit anti-apoptotic proteins such as Bcl-2 and MCL-1, ultimately leading to caspase activation and cell death.[8]
Figure 1: Mechanism of Action of the Taxol Moiety.
Fluorogenic Signaling of the JF526 Moiety
The Janelia Fluor 526 dye is designed to be fluorogenic, meaning its fluorescence is dependent on its local environment. In aqueous solution, JF526 exists predominantly in a non-fluorescent, colorless lactone form. Upon binding to a target, in this case, the hydrophobic environment of the microtubule via the Taxol linker, the equilibrium shifts to a fluorescent zwitterionic form.[2] This property is highly advantageous for live-cell imaging as it allows for:
-
No-Wash Imaging: The probe is only fluorescent when bound to its target, significantly reducing background fluorescence from unbound probes in the cytoplasm.[1]
-
High Signal-to-Noise Ratio: The low background fluorescence results in bright, clear images of the microtubule network.
Figure 2: Fluorogenic Mechanism of JF526.
Quantitative Data
The photophysical properties of JF526 and its Taxol conjugate have been characterized, providing a quantitative basis for its use in fluorescence microscopy.
| Property | Value | Reference |
| JF526-Taxol | ||
| Excitation Maximum (λabs) | 531 nm | [1] |
| Emission Maximum (λem) | 549 nm | [1] |
| Janelia Fluor 526 (General) | ||
| Quantum Yield (Φ) | 0.87 | [1][2][3] |
| Extinction Coefficient (ε) | 118,000 M-1cm-1 | [1][2][3] |
| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 0.005 | [10] |
| Taxol (Paclitaxel) | ||
| IC50 (Human Tumor Cell Lines, 24h exposure) | 2.5 - 7.5 nM | [11][12] |
| Binding Affinity to Microtubules (Ka) | ~107 M-1 |
Experimental Protocols
Synthesis of JF526-Taxol
The synthesis of JF526-Taxol involves the conjugation of a carboxylated derivative of JF526 to an amino-functionalized Taxol molecule. While a detailed, step-by-step protocol for this specific conjugate is proprietary, a general workflow can be described based on the synthesis of other JF526 ligands.[2]
Figure 3: General Synthesis Workflow.
General Steps:
-
Synthesis of Carboxylated JF526: A derivative of JF526 containing a carboxylic acid functional group is synthesized. This often involves a multi-step organic synthesis process.[2]
-
Functionalization of Taxol: Taxol is modified to introduce a primary amine group, which will serve as the attachment point for the JF526 dye.
-
Activation of Carboxylated JF526: The carboxylic acid on the JF526 derivative is activated to facilitate amide bond formation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.[3][13]
-
Coupling Reaction: The activated JF526-NHS ester is reacted with the amino-functionalized Taxol in an appropriate solvent with a base to catalyze the reaction.
-
Purification: The resulting JF526-Taxol conjugate is purified from unreacted starting materials and byproducts, typically using high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized to confirm its identity and purity using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Live-Cell Imaging of Microtubules
The following is a general protocol for staining microtubules in live cells with JF526-Taxol, adapted from protocols for similar fluorescent Taxol probes.[14][15]
Materials:
-
JF526-Taxol (TFA)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Live cells cultured on an appropriate imaging dish (e.g., glass-bottom dish)
-
Fluorescence microscope equipped with appropriate filters for JF526 (Excitation: ~531 nm, Emission: ~549 nm)
Protocol:
-
Prepare a Stock Solution: Dissolve JF526-Taxol in DMSO to create a concentrated stock solution (e.g., 1 mM). Aliquot and store at -20°C for long-term storage.
-
Prepare Working Solution: Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. A starting concentration of 3 µM can be used, but this should be optimized for the specific cell type and experimental conditions.[14][15] Prepare this working solution fresh on the day of the experiment.
-
Cell Staining: Remove the existing medium from the cultured cells and add the JF526-Taxol working solution.
-
Incubation: Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
Imaging: Image the cells directly without washing, using the appropriate filter set for JF526. The fluorogenic nature of the probe should provide a high signal-to-noise ratio.[1]
-
(Optional Wash): If background fluorescence is higher than desired, cells can be rinsed three times with phosphate-buffered saline (PBS) containing 2% bovine serum albumin (BSA), followed by the addition of fresh pre-warmed medium before imaging.[14][15]
Cytotoxicity Assay
To determine the cytotoxic effects of JF526-Taxol, a standard MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human tumor cell lines
-
96-well plates
-
JF526-Taxol (TFA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of JF526-Taxol for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Applications
JF526-Taxol (TFA) is a versatile tool for a variety of applications in cell biology and drug discovery:
-
Live-Cell Imaging of Microtubule Dynamics: Its primary application is the real-time visualization of microtubule organization, transport, and disassembly in living cells.
-
Super-Resolution Microscopy: The brightness and photostability of JF526 make it suitable for advanced imaging techniques such as STED (Stimulated Emission Depletion) microscopy.[1]
-
High-Throughput Screening: The no-wash protocol makes it amenable to high-throughput screening assays to identify new drugs that affect microtubule structure and function.
-
Drug-Target Interaction Studies: It can be used to study the binding of Taxol and its derivatives to microtubules within the cellular environment.
Conclusion
JF526-Taxol (TFA) is a state-of-the-art fluorogenic probe that enables high-contrast imaging of microtubules in live cells. Its mechanism of action, rooted in the microtubule-stabilizing properties of Taxol and the fluorogenicity of JF526, provides a powerful tool for researchers. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the successful application of this probe in a wide range of cell biology and drug discovery research.
References
- 1. Taxol Janelia Fluor® 526 | Microtubule Probes | Tocris Bioscience [tocris.com]
- 2. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Direct photoaffinity labeling of tubulin with taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. scispace.com [scispace.com]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Janelia Fluor® 526, NHS ester: R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. matilda.science [matilda.science]
- 13. HM Janelia Fluor 526, SE | HM-JF526 NHS | Janelia Fluor Dyes | Tocris Bioscience [tocris.com]
- 14. Protocol for Taxol Janelia Fluor® 646 | Tocris Bioscience [tocris.com]
- 15. Protocol for Taxol Janelia Fluor® 549 [bio-techne.com]
